Cas no 541-91-3 (Muscone)

Muscone is the main active monomer of musk Muscone inhibits NF- κ B and NLRP3 inflammasome activation Muscone significantly decreased inflammatory cytokines (IL-1 β, TNF- α And IL-6), and ultimately improve cardiac function and survival
Muscone structure
Muscone structure
Muscone
541-91-3
C16H30O
238.4088
MFCD00211114
38200
253659958

Muscone Properties

Names and Identifiers

    • 3-Methylcyclopentadecanone
    • musk ketone
    • 3-METHYL-1-CYCLOPENTADECANONE
    • Muscone
    • DL-MUSCONE
    • FEMA 3434
    • moschusketone
    • MUSCONE II
    • Musk
    • Muskone
    • 3-Methylcyclopentadecan-1-one
    • Methylexaltone
    • Moschus ketone
    • Cyclopentadecanone, 3-methyl-
    • 5-Methyl-1-cyclopentadecanone
    • FEMA No. 3434
    • 3-methyl-cyclopentadecanone
    • 3-Methylcyclopentadecanone, dl-
    • ALHUZKCOMYUFRB-UHFFFAOYSA-N
    • AK111282
    • DL-3-methylcyclopentadecanone
    • dextro,laevo-muscone
    • Muscone ,(S)
    • dl-Muscone or 3-Methylcyclopentadecanone
    • (+/-)-Muscone
    • KS
    • +Expand
    • MFCD00211114
    • ALHUZKCOMYUFRB-UHFFFAOYSA-N
    • 1S/C16H30O/c1-15-12-10-8-6-4-2-3-5-7-9-11-13-16(17)14-15/h15H,2-14H2,1H3
    • O=C1C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])(C([H])([H])[H])C1([H])[H]

Computed Properties

  • 238.23000
  • 0
  • 1
  • 0
  • 17
  • 198
  • 0
  • 0
  • 1
  • 0
  • 0
  • 1
  • 6.2
  • 3
  • 0
  • 17.1

Experimental Properties

  • 5.27650
  • 17.07000
  • 6313
  • 1.4770 to 1.4810
  • 95°C/0.1mmHg(lit.)
  • -15°C(lit.)
  • 145.3±11.3 °C
  • 3434 | 3-METHYL-1-CYCLOPENTADECANONE
  • Oil
  • Not determined
  • 285(EtOH)(lit.)
  • 0.9221

Muscone Security Information

Muscone Customs Data

  • 2914700090
  • China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

Muscone Related Literature

  • 1. Asymmetric synthesis of (R)-muscone by enantioselective addition of chiral methyl cuprate to (E)-2-cyclopentadecen-1-one
    Kazuhiko Tanaka,Hideki Ushio,Hitomi Suzuki J. Chem. Soc. Chem. Commun. 1990 795
  • 2. Ring closing metathesis guided synthesis of (R)-(–)-muscone
    Vijayendra P. Kamat,Hisahiro Hagiwara,Toshio Suzuki,Masayoshi Ando J. Chem. Soc. Perkin Trans. 1 1998 2253
  • 3. 796. Macrocyclic musk compounds. Part VI. A new synthesis of (±)-muscone
    M. S. R. Nair,H. H. Mathur,S. C. Bhattacharyya J. Chem. Soc. 1964 4154
  • 4. Synthesis of (R)-(–)- and (S)-(+)-muscone of 100% optical purity by conjugate addition of chiral methylcuprate to (E)-cyclopentadec-2-enone
    Kazuhiko Tanaka,Hitomi Suzuki J. Chem. Soc. Chem. Commun. 1991 101
  • 5. A facile synthesis of (–)-muscone using a chemo-enzymatic approach
    Zhuo-Feng Xie,Hiroshi Suemune,Kiyoshi Sakai J. Chem. Soc. Chem. Commun. 1988 1638
  • 6. Chiral amplification in the synthesis of (R)-muscone by conjugate addition of chiral alkoxydimethylcuprate to (E)-cyclopentadec-2-enone
    Kazuhiko Tanaka,Junichi Matsui,Yasuyuki Kawabata,Hitomi Suzuki,Akio Watanabe J. Chem. Soc. Chem. Commun. 1991 1632
  • 7. Chiral amplification and the catalytic process in the enantioselective conjugate addition of chiral alkoxydimethylcuprate to (E)-cyclopentadec-2-en-l-one
    Kazuhiko Tanaka,Junichi Matsui,Hitomi Suzuki J. Chem. Soc. Perkin Trans. 1 1993 153
  • 8. Asymmetric synthesis of (R)-(–)- and (S)-(+)-muscone by enantioselective conjugate addition of chiral dimethylcuprate to (E)-cyclopentadec-2-en-1-one
    Kazuhiko Tanaka,Hideki Ushio,Yasuyuki Kawabata,Hitomi Suzuki J. Chem. Soc. Perkin Trans. 1 1991 1445
  • 9. Asymmetric syntheses of (R)-(–)-muscone based on diastereoselective conjugate addition
    Tomoyuki Ogawa,Cheng-Lin Fang,Hiroshi Suemune,Kiyoshi Sakai J. Chem. Soc. Chem. Commun. 1991 1438
  • 10. Bicyclic analogues of exaltone (cyclopentadecanone) and muscone (3-methylcyclopentadecanone)
    Bruce A. McAndrew,Stephen W. Russell J. Chem. Soc. Perkin Trans. 1 1975 1172